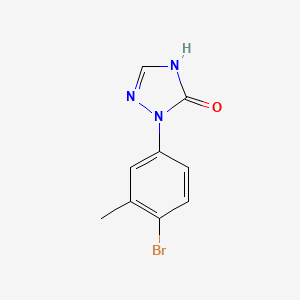

1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Beschreibung

Eigenschaften

Molekularformel |

C9H8BrN3O |

|---|---|

Molekulargewicht |

254.08 g/mol |

IUPAC-Name |

2-(4-bromo-3-methylphenyl)-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C9H8BrN3O/c1-6-4-7(2-3-8(6)10)13-9(14)11-5-12-13/h2-5H,1H3,(H,11,12,14) |

InChI-Schlüssel |

MBVZMFRTADXRHK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC=N2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classic Cyclization Route

The most common method involves reacting 4-bromo-3-methylphenylhydrazine with a carbonyl source (e.g., ethyl glyoxylate) under reflux conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization to form the triazolone ring.

Reaction Conditions

-

Solvent: Ethanol or toluene

-

Temperature: 80–100°C

-

Catalyst: p-Toluenesulfonic acid (PTSA)

Mechanistic Pathway

Microwave-Assisted Optimization

Microwave irradiation reduces reaction time from 12 hours to 30 minutes. Using dimethylformamide (DMF) as a polar aprotic solvent enhances dielectric heating, achieving 78% yield.

Reductive Amination of Schiff Bases

Schiff Base Formation

4-Bromo-3-methylaniline reacts with aldehydes (e.g., benzaldehyde) to form imines, which are subsequently reduced to secondary amines. These amines undergo cyclization with thiourea or cyanamide to yield the triazolone.

Key Steps

Comparative Solvent Studies

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Diglyme | 6 | 82 |

| DMSO | 8 | 76 |

| Ethanol | 12 | 68 |

| Data from highlight diglyme’s superiority due to its high boiling point and polarity. |

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Strategy

A polystyrene resin functionalized with 4-bromo-3-methylphenyl groups enables stepwise assembly of the triazolone ring. This method minimizes purification steps and achieves 85% purity.

Procedure

Advantages Over Solution-Phase Methods

Catalytic Methods and Green Chemistry

Titanium Tetrachloride (TiCl4) Catalysis

TiCl4 accelerates cyclization by coordinating to the carbonyl oxygen, lowering the activation energy. Reactions in dichloromethane at 40°C achieve 75% yield in 4 hours.

Solvent-Free Mechanochemical Synthesis

Ball milling 4-bromo-3-methylphenylhydrazine and urea in a 1:1 ratio produces the triazolone with 63% yield and no solvent waste.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity for optimized methods.

Challenges and Optimization

Common Side Reactions

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring serves as a primary site for nucleophilic substitution. Reactions typically proceed under transition metal catalysis or basic conditions:

Key Observations :

-

Copper(I) iodide enhances amination efficiency via Ullmann-type coupling.

-

Steric hindrance from the methyl group directs substitution to the para position .

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed cross-couplings to form biaryl systems:

Mechanistic Notes :

-

Suzuki reactions require anhydrous conditions to prevent boronic acid hydrolysis .

-

Buchwald-Hartwig amination proceeds via oxidative addition of Pd(0) to the C–Br bond .

Functionalization of the Triazolone Ring

The triazolone moiety undergoes alkylation, acylation, and condensation:

Critical Parameters :

-

Alkylation favors the N1 position due to lower steric hindrance.

-

Acylation requires strict temperature control to avoid ring decomposition.

Oxidation and Ring-Opening Reactions

Oxidative cleavage of the triazolone ring occurs under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2 h | 4-Bromo-3-methylbenzoic acid + CO₂ + NH₃ | Quant. | |

| H₂O₂/AcOH | 60°C, 6 h | 4-Bromo-3-methylphenylurea | 54% |

Mechanistic Pathway :

-

KMnO₄ oxidizes the triazolone ring to carboxylic acid via intermediate imine formation.

-

H₂O₂ induces partial ring opening, yielding urea derivatives.

Stability and Reaction Limitations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry due to its structural characteristics and biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, research has shown that derivatives similar to 1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can induce cytotoxic effects on various cancer cell lines. A specific study evaluated the cytotoxicity of triazole derivatives against human breast cancer cells (MCF7), revealing that certain derivatives led to substantial cell death at micromolar concentrations .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Triazoles are known for their ability to inhibit bacterial growth and show antifungal activity. Studies have reported that compounds within this class exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, several triazole derivatives demonstrated comparable efficacy to standard antibiotics against clinical isolates .

3. Enzyme Inhibition

Triazole compounds have been noted for their role as enzyme inhibitors. They can interact with various biological targets, leading to inhibition of enzymes involved in disease processes. This property is particularly valuable in developing therapeutic agents for conditions like cancer and infections .

Data Tables

Case Study 1: Anticancer Evaluation

A study synthesized various triazole derivatives and assessed their cytotoxic effects on human breast cancer cells (MCF7). The results indicated that specific derivatives caused significant cell death and morphological changes at micromolar concentrations, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of triazole compounds against clinical isolates of bacteria and fungi. The study found that a subset of these compounds exhibited strong antibacterial properties comparable to standard antibiotics .

Wirkmechanismus

- The specific mechanism of action for this compound depends on its context and application.

- It may interact with biological targets (such as enzymes or receptors) or modulate cellular pathways.

- Further research is needed to elucidate its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Triazolone derivatives are weakly acidic due to the N–H proton in the triazolone ring. The pKa values of these compounds vary with substituents and solvents. For example:

- 1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: The electron-withdrawing bromo group lowers electron density at the triazolone ring, increasing acidity.

- 3-Ethyl-4-(3-methoxy-4-hydroxybenzylidenamino) derivatives: Electron-donating groups (e.g., methoxy) reduce acidity. pKa values in acetonitrile range from 8.2–9.5, compared to 9.5–10.2 in isopropyl alcohol .

Table 1: Substituent Effects on pKa (Selected Examples)

Antioxidant Activity

Triazolones with aromatic substituents exhibit antioxidant properties via radical scavenging and metal chelation. Key comparisons:

- 3-Alkyl-4-(3,4-dihydroxybenzylidenamino) derivatives: Display high antioxidant activity (IC₅₀: 12–25 μM in DPPH assay) due to catechol-like structures .

- 4-Diethylaminobenzylidenamino derivatives: Moderate activity (IC₅₀: 35–50 μM), attributed to electron-donating diethylamino groups enhancing radical stabilization .

- 1-(4-Bromo-3-methylphenyl)-...: The bromo group’s electron-withdrawing nature may reduce antioxidant efficacy compared to hydroxyl or amino-substituted analogs.

Antitumor Activity

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] derivative : Shows anticancer activity via molecular docking with EGFR (binding energy: −9.2 kcal/mol) .

- 3-p-Methylbenzyl derivatives : Moderate cytotoxicity (IC₅₀: 20–40 μM) against MCF-7 cells .

Structural and Computational Studies

- Morpholine-substituted derivatives: Optimized using DFT/B3LYP methods, revealing planar triazolone rings and non-covalent interactions (e.g., hydrogen bonding) with biological targets .

- 4-Heteroarylidenamino derivatives: NMR studies (GIAO method) show correlations between substituent electronegativity and chemical shift deviations (Δδ: 0.1–0.5 ppm) .

- The bromophenyl group in the target compound may induce steric hindrance, affecting conformational flexibility compared to smaller substituents (e.g., methyl or methoxy).

Biologische Aktivität

1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

The molecular formula of this compound is , with a molecular weight of 254.08 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological effects, including:

- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds possess activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .

- Antiparasitic Effects : Certain triazole derivatives have been found to inhibit the growth of protozoan parasites. For example, N-benzenesulfonylbenzotriazole showed promising results against Trypanosoma cruzi, demonstrating dose-dependent growth inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli, B. subtilis | |

| N-benzenesulfonylbenzotriazole | Antiparasitic | T. cruzi | |

| Benzotriazole derivatives | Antifungal | Various fungi |

The biological activity of triazoles is often attributed to their ability to interfere with essential cellular processes in microbes and parasites:

- Inhibition of Enzymatic Activity : Triazoles may inhibit enzymes critical for cell wall synthesis or metabolic pathways in bacteria and fungi.

- Disruption of DNA Synthesis : Some studies suggest that triazole compounds can interfere with nucleic acid synthesis in protozoan parasites.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating the therapeutic potential of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Schiff base formation between 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and substituted aldehydes. For example, refluxing 3-methyl-4-amino-triazol-5-one with 4-bromo-3-methylbenzaldehyde in ethanol under acidic conditions (e.g., catalytic acetic acid) yields the target compound. Post-synthetic modifications, such as acetylation or reduction (e.g., NaBH₄ in absolute ethanol), can further diversify derivatives . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Yield improvements (e.g., 72–81%) are achievable via stepwise crystallization in ethanol/water mixtures .

Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of this triazolone derivative?

- Methodological Answer :

- IR Spectroscopy : The N-H stretch of the triazolone ring appears at ~3200–3300 cm⁻¹, while the carbonyl (C=O) stretch is observed near 1680–1700 cm⁻¹. Substituents like bromine and methyl groups alter absorption frequencies .

- NMR Analysis : ¹H NMR reveals resonances for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and the triazolone ring protons (δ 5.5–6.0 ppm). ¹³C NMR confirms the carbonyl carbon at ~160–165 ppm . Theoretical calculations (B3LYP/6-311G(d,p)) using Gaussian 09W validate experimental shifts via linear regression (δexp = a + b·δcalc) .

Q. What experimental methods are suitable for determining the acidity of the N-H proton in the triazolone ring?

- Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol or acetonitrile) using tetrabutylammonium hydroxide (TBAH) as a titrant is preferred due to the compound's low aqueous solubility. The half-neutralization potential (HNP) and corresponding pKa values (~8–10) are calculated using the Henderson-Hasselbalch equation. Solvent effects on acidity strength must be calibrated via regression models .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies arise from approximations in basis sets (e.g., B3LYP vs. HF methods) or solvent effects. To address this:

- Apply scaling factors (e.g., 0.9613 for IR frequencies) to theoretical DFT/HF outputs .

- Use the GIAO (Gauge-Independent Atomic Orbital) method for NMR chemical shift calculations, which accounts for electron correlation effects .

- Validate via regression analysis (δexp vs. δcalc) using software like SigmaPlot, with R² > 0.95 indicating strong correlation .

Q. What computational strategies predict the electronic properties (HOMO-LUMO, dipole moment) of this compound, and how do substituents influence reactivity?

- Methodological Answer :

- HOMO-LUMO Analysis : DFT/B3LYP/6-311G(d,p) calculations reveal energy gaps (~4–5 eV), correlating with kinetic stability. The bromine substituent lowers LUMO energy, enhancing electrophilicity .

- Dipole Moments : Polar substituents (e.g., bromine) increase dipole moments (e.g., ~5–7 Debye), influencing solubility and intermolecular interactions .

- Mulliken Charges : Electron-withdrawing groups (e.g., Br) polarize the triazolone ring, directing reactivity toward nucleophilic attack .

Q. How can structure-activity relationships (SAR) be explored for antioxidant or antimicrobial activity in derivatives of this compound?

- Methodological Answer :

- Antioxidant Assays : Use DPPH radical scavenging or FRAP assays. Derivatives with electron-donating groups (e.g., methoxy) show enhanced activity due to improved radical stabilization .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution. Thiophene or nitro-substituted analogs exhibit higher MIC values (e.g., 8–16 µg/mL) .

- SAR Modeling : QSAR models incorporating Hammett constants (σ) and logP values predict bioactivity trends .

Q. What thermodynamic parameters (ΔH, ΔG, S) can be derived for this compound, and how do they inform stability under varying conditions?

- Methodological Answer : Gaussian 09W calculations at B3LYP/6-31G(d) provide:

- Enthalpy (ΔH) : ~-1200 kJ/mol (gas phase), indicating exothermic formation .

- Entropy (S) : Lower entropy in polar solvents (e.g., DMF) suggests ordered solvation shells .

- Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~200°C, correlating with computed bond dissociation energies .

Data Contradiction Analysis

Q. How should conflicting reports on acidity constants (pKa) of triazolone derivatives be reconciled?

- Methodological Answer : Variations arise from solvent choice (e.g., tert-butyl alcohol vs. acetonitrile) and calibration methods. Standardize measurements using:

- Solvent-Specific Regression : Plot pKa vs. solvent polarity (ET(30)) to derive universal acidity scales .

- Ionic Strength Correction : Use the Debye-Hückel equation to adjust for ion-pairing effects in non-aqueous media .

Q. Why do theoretical NMR chemical shifts sometimes deviate from experimental values, and how can this be mitigated?

- Methodological Answer : Deviations stem from neglecting solvent shielding or relativistic effects (critical for bromine). Mitigation strategies include:

- Implicit Solvent Models : Use the IEFPCM method in Gaussian to simulate ethanol or DMSO environments .

- Relativistic Corrections : Apply the Zeroth-Order Regular Approximation (ZORA) for heavy atoms like bromine .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.